Milameline hydrochloride, with the chemical abstract service number 139886-04-7, was developed in the late 20th century by researchers at Parke-Davis. It is categorized under muscarinic receptor agonists, specifically targeting M1, M2, M3, M4, and M5 receptor subtypes. Its broad affinity across these receptors suggests a multifaceted role in modulating cholinergic signaling pathways, making it a candidate for cognitive enhancement therapies .
The synthesis of milameline hydrochloride involves several chemical reactions that yield the final product. The initial steps typically include the formation of key intermediates through reactions involving piperidine derivatives and other organic compounds.
Milameline hydrochloride has a complex molecular structure characterized by the following features:
Milameline hydrochloride participates in various chemical reactions relevant to its pharmacological activity:
The mechanism of action of milameline hydrochloride primarily involves its role as an agonist at muscarinic receptors:
Milameline hydrochloride exhibits several notable physical and chemical properties:
These properties contribute to its formulation as a pharmaceutical agent suitable for oral administration.
Milameline hydrochloride has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2